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Introduction and Background
ARA 290, also known as Cibinetide, is an investigational synthetic 11-amino acid peptide

engineered from the structure of human erythropoietin (EPO).[1][2] Unlike EPO, which

stimulates red blood cell production, ARA 290 was specifically designed to be non-

erythropoietic while retaining the tissue-protective and anti-inflammatory properties of its parent

molecule.[1][3] It selectively activates the Innate Repair Receptor (IRR), a key mediator in

tissue protection and inflammation modulation.[3][4]

Preclinical and clinical studies have shown that ARA 290 is effective in models of neuropathy,

inflammation, and tissue injury.[5][6][7] It has been investigated in Phase II clinical trials for

conditions such as painful diabetic neuropathy and sarcoidosis-associated small fiber

neuropathy, demonstrating a favorable safety profile and promising efficacy signals.[4][6][8]

The U.S. Food and Drug Administration (FDA) has granted ARA 290 Orphan Drug and Fast

Track designations for the treatment of neuropathic pain in patients with sarcoidosis.[9][10][11]

These application notes provide a comprehensive framework for designing a Phase III clinical

trial to further evaluate the efficacy and safety of ARA 290 in humans.

Mechanism of Action: The Innate Repair Receptor
(IRR) Pathway
ARA 290 exerts its therapeutic effects by selectively binding to and activating the Innate Repair

Receptor (IRR).[3][4] The IRR is a heterocomplex formed by the EPO receptor (EPOR) and the
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β-common receptor (CD131).[1][4] This receptor is typically expressed in tissues under stress

from injury, inflammation, or metabolic imbalance.[4]

Upon binding of ARA 290, the IRR initiates a cascade of intracellular signals that lead to:

Anti-inflammatory Effects: Suppression of pro-inflammatory cytokines such as TNF-α and IL-

6.[3][7]

Tissue Protection: Upregulation of anti-apoptotic (cell survival) pathways.[3]

Nerve Regeneration: Stimulation of nerve fiber regrowth and repair.[4][6]

Crucially, ARA 290 does not bind to the classic EPOR homodimer responsible for

erythropoiesis, thereby avoiding the risks associated with increased red blood cell production,

such as thrombosis and hypertension.[4][12]
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Caption: ARA 290 selectively activates the IRR pathway for tissue repair without stimulating
erythropoiesis.

Summary of Preclinical and Clinical Data
ARA 290 has been evaluated in multiple Phase II clinical trials, primarily targeting neuropathic

pain. The data consistently show a good safety profile with mild adverse events and suggest

efficacy in improving both symptoms and underlying pathology.[4][6][8]

Table 1: Summary of Key Phase II Clinical Trial Results
for ARA 290
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Indication
Study
Design

Dose &
Duration

Key
Efficacy
Outcomes

Safety &
Tolerability

Reference

Painful

Diabetic

Neuropathy

Randomized,

double-blind,

placebo-

controlled

4 mg/day SC

for 28 days

- Significant

improvement

in

neuropathic

symptoms

(PainDetect

questionnaire

; p=0.037).-

Improved

HbA1c

(p<0.002)

and lipid

profiles.-

Significant

increase in

corneal nerve

fiber density

(CNFD) in

patients with

baseline

deficits

(p=0.02).

No potential

safety issues

identified.

Well-

tolerated.

[6][13][14]

Sarcoidosis-

Associated

Small Fiber

Neuropathy

(SFN)

Randomized,

double-blind,

placebo-

controlled

2 mg IV,

3x/week for 4

weeks

- Significant

improvement

in SFN

symptoms

(SFNSL

score;

p<0.05).-

Significant

improvement

in SF-36

domains for

No drug-

related

adverse

events

reported. No

abnormalities

in lab

evaluations.

[7][8]
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pain and

physical

functioning.

Sarcoidosis-

Associated

SFN (Dose-

Ranging)

Randomized,

double-blind,

placebo-

controlled

1, 4, or 8

mg/day SC

for 28 days

- Primary

endpoint:

Change in

corneal nerve

fiber density.

The study

assessed

dose-

response

effects on

nerve

regeneration

and

neuropathic

symptoms.

Generally

well-tolerated

across all

doses.

[9][15]

Proposed Phase III Clinical Trial Protocol
This protocol outlines a pivotal Phase III study to confirm the efficacy and safety of ARA 290 for

the treatment of painful diabetic neuropathy (PDN), a condition with significant unmet medical

need.[13][16]

4.1 Trial Title: A Phase III, Randomized, Double-Blind, Placebo-Controlled, Multicenter Study to

Evaluate the Efficacy and Safety of ARA 290 in Subjects with Painful Diabetic Neuropathy.

4.2 Study Phase: Phase III

4.3 Objectives:

Primary Objective: To demonstrate the efficacy of ARA 290 compared to placebo in reducing

neuropathic pain in subjects with PDN.

Secondary Objectives:
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To evaluate the effect of ARA 290 on nerve fiber density and structure.

To assess the impact of ARA 290 on patient-reported quality of life, physical functioning,

and sleep.[17]

To evaluate the safety and tolerability of ARA 290 over a 12-week treatment period.

To assess the effect of ARA 290 on glycemic control and lipid metabolism.[6]

4.4 Study Design: This will be a multicenter, randomized, double-blind, placebo-controlled,

parallel-group study. Eligible subjects will be randomized in a 1:1:1 ratio to one of three

treatment arms:

ARA 290 (Low Dose)

ARA 290 (High Dose)

Placebo

The treatment duration will be 12 weeks, followed by a 4-week safety follow-up period.
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Phase III Trial Logical Flow

Treatment Arms (12 Weeks)

Patient Screening
(Inclusion/Exclusion Criteria)

Randomization (1:1:1)

ARA 290 (Low Dose)
Subcutaneous, Daily

ARA 290 (High Dose)
Subcutaneous, Daily

Placebo
Subcutaneous, Daily

Follow-Up (4 Weeks)
(Safety & Durability Assessment)

Final Data Analysis

Click to download full resolution via product page

Caption: Randomized, placebo-controlled, parallel-group study design.

4.5 Patient Population:

Table 2: Inclusion and Exclusion Criteria

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 15 Tech Support

https://www.benchchem.com/product/b2637207?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2637207?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Inclusion Criteria Exclusion Criteria

1. Male or female, aged 18-75 years. 1. Type 1 diabetes mellitus.

2. Diagnosis of Type 2 Diabetes Mellitus. 2. Uncontrolled hypertension.

3. Stable glycemic control (HbA1c ≤ 10%) for

≥90 days.

3. History of erythropoiesis-stimulating agent

use.

4. Diagnosis of symptomatic diabetic peripheral

neuropathy for ≥6 months.
4. Other causes of peripheral neuropathy.

5. Average daily pain score of ≥4 on a 0-10

Numeric Rating Scale (NRS).

5. Renal impairment (eGFR < 30

mL/min/1.73m²).

6. Willing and able to provide written informed

consent.

6. Use of opioids or other prohibited analgesics

that cannot be washed out.[17]

4.6 Treatment Regimen:

Investigational Product: ARA 290 (Cibinetide) for subcutaneous injection.

Dosage: Based on Phase II data, proposed doses are 2 mg/day (Low Dose) and 4 mg/day

(High Dose).[4][8][13]

Administration: Daily self-administered subcutaneous (SC) injection for 12 weeks.

Control: Matching placebo for SC injection.

Efficacy and Safety Endpoints
Table 3: Schedule of Assessments and Endpoints
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Endpoint Category Assessment Tool/Method Schedule of Assessment

Primary Efficacy

Pain Intensity: Weekly average

of daily pain scores on 11-

point Numeric Rating Scale

(NRS).

Baseline, Weekly, Week 12

Secondary Efficacy

Neuropathic Pain

Characteristics: PainDetect

Questionnaire.[6][13]

Baseline, Week 4, Week 8,

Week 12

Nerve Fiber Density: Corneal

Confocal Microscopy (CCM) to

measure Corneal Nerve Fiber

Density (CNFD).[6]

Baseline, Week 12

Quality of Life: RAND-36

Health Survey (SF-36).[6]
Baseline, Week 12

Physical Function: Brief Pain

Inventory (BPI) - Interference

Scale.[8]

Baseline, Week 4, Week 8,

Week 12

Exploratory

Metabolic Control: HbA1c,

Lipid Panel (Total Cholesterol,

HDL, LDL, Triglycerides).[13]

Baseline, Week 12

Sensory Function: Quantitative

Sensory Testing (QST) for

thermal and vibration

thresholds.

Baseline, Week 12

Safety

Adverse Events (AEs):

Monitored and recorded

throughout the study.

All visits

Laboratory Tests: Hematology,

serum chemistry.

Screening, Baseline, Week 4,

Week 12, Follow-up

Vital Signs & Physical Exam: All visits
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Experimental Protocols & Methodologies
6.1 Protocol: Corneal Confocal Microscopy (CCM)

Objective: To quantitatively assess the density of small nerve fibers in the cornea as a

surrogate marker for peripheral nerve regeneration.[6]

Methodology:

Instrumentation: Heidelberg Retina Tomograph (HRT III) with Rostock Cornea Module.

Patient Preparation: Anesthetize the subject's eye with a single drop of topical anesthetic

(e.g., 0.5% proparacaine hydrochloride). Apply a sterile, single-use cap (TomoCap) to the

objective lens. Apply a drop of comfort gel to the tip of the cap.

Image Acquisition: The subject rests their chin and forehead on the machine supports. The

operator uses a joystick to gently bring the lens into contact with the central cornea. Images

of the sub-basal nerve plexus are captured. At least 4-6 non-overlapping images from the

central cornea of each eye are acquired.

Image Analysis: Images are analyzed using specialized software (e.g., ACCMetrics). The

software automatically or manually traces nerve fibers to calculate key metrics:

Corneal Nerve Fiber Density (CNFD): Total number of major nerves per square millimeter

(fibers/mm²).

Corneal Nerve Branch Density (CNBD): Number of branches emanating from major

nerves per mm².

Corneal Nerve Fiber Length (CNFL): Total length of all nerve fibers and branches per mm².

6.2 Protocol: Administration of PainDetect Questionnaire

Objective: To assess the qualitative characteristics of neuropathic pain, helping to distinguish it

from nociceptive pain.[13]

Methodology:
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Instrument: Provide the validated PainDetect questionnaire to the subject.

Instructions: Instruct the subject to complete the questionnaire based on their pain

experience over the past 4 weeks. The questionnaire includes sections on pain course

patterns, pain radiation, and seven questions rating the severity of specific sensations (e.g.,

burning, tingling, allodynia).

Scoring: The final score is calculated based on the subject's responses. A score >18

indicates a high likelihood of a neuropathic pain component. The change in this score from

baseline to Week 12 is a key secondary endpoint.

6.3 Trial Workflow and Data Management

The successful execution of the trial relies on a structured workflow from patient recruitment to

final analysis.
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Clinical Trial Workflow

Site Initiation &
Patient Recruitment

Informed Consent

Screening Visit
(Assess Eligibility)

Baseline Assessment
(NRS, CCM, QoL, Labs)

Randomization &
Drug Dispensation

12-Week Treatment Period
(Daily SC Dosing)

Interim Visits (Wk 4, 8)
(Pain, Safety, AE)

End of Treatment Visit (Wk 12)
(Primary & Secondary Endpoints)

4-Week Safety Follow-Up

Database Lock &
Unblinding

Statistical Analysis &
Reporting

Click to download full resolution via product page

Caption: High-level workflow from patient recruitment to final data analysis.
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Statistical Considerations
Sample Size: The sample size will be calculated to provide at least 90% power to detect a

statistically significant difference in the primary endpoint (change in NRS pain score)

between the high-dose ARA 290 group and the placebo group, assuming a two-sided alpha

level of 0.05.

Primary Analysis: The primary efficacy analysis will be performed on the Intent-to-Treat (ITT)

population, defined as all randomized subjects who receive at least one dose of the study

drug. An Analysis of Covariance (ANCOVA) model will be used, with the change from

baseline in NRS score as the dependent variable, treatment group as the main factor, and

baseline NRS score as a covariate.

Secondary Analyses: Secondary endpoints will be analyzed using appropriate statistical

methods (e.g., ANCOVA for continuous variables, logistic regression for binary outcomes).

Safety Analysis: The safety population will include all subjects who received at least one

dose of the study drug. Safety data will be summarized using descriptive statistics.

Disclaimer: This document is a template for a clinical trial protocol and should be adapted and

expanded according to specific regulatory requirements and expert clinical input.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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